molecular formula C7H13BrO3 B14220455 Propyl 4-bromo-3-hydroxybutanoate CAS No. 828276-58-0

Propyl 4-bromo-3-hydroxybutanoate

Cat. No.: B14220455
CAS No.: 828276-58-0
M. Wt: 225.08 g/mol
InChI Key: CAWAXRYLKWINSI-UHFFFAOYSA-N
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Description

Propyl 4-bromo-3-hydroxybutanoate is a brominated ester derivative characterized by a propyl ester group, a hydroxyl group at the C3 position, and a bromine substituent at the C4 position of the butanoate backbone. Its structural features—such as the electron-withdrawing bromine atom and the polar hydroxyl group—influence its reactivity, solubility, and stability, making it a versatile building block in asymmetric catalysis and polymer chemistry.

Properties

CAS No.

828276-58-0

Molecular Formula

C7H13BrO3

Molecular Weight

225.08 g/mol

IUPAC Name

propyl 4-bromo-3-hydroxybutanoate

InChI

InChI=1S/C7H13BrO3/c1-2-3-11-7(10)4-6(9)5-8/h6,9H,2-5H2,1H3

InChI Key

CAWAXRYLKWINSI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC(CBr)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: Propyl 4-bromo-3-hydroxybutanoate can be synthesized through the esterification of 4-bromo-3-hydroxybutanoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Biocatalytic Production: Another method involves the biocatalytic reduction of 4-bromo-3-oxobutanoate using specific enzymes such as β-keto ester reductase and alcohol dehydrogenase.

Industrial Production Methods: Industrial production of this compound often employs biotechnological processes using genetically engineered microorganisms like Escherichia coli transformants. These processes are optimized for high yield and optical purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propyl 4-bromo-3-hydroxybutanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form propyl 4-bromo-3-hydroxybutanol.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products:

    Oxidation: Formation of 4-bromo-3-oxobutanoic acid.

    Reduction: Formation of propyl 4-bromo-3-hydroxybutanol.

    Substitution: Formation of propyl 4-amino-3-hydroxybutanoate or propyl 4-thio-3-hydroxybutanoate.

Mechanism of Action

The mechanism of action of propyl 4-bromo-3-hydroxybutanoate involves its interaction with specific enzymes and molecular targets. For instance, in biocatalytic processes, the compound is reduced by enzymes such as β-keto ester reductase and alcohol dehydrogenase. These enzymes facilitate the conversion of the compound into its corresponding hydroxy ester with high enantioselectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Propyl 4-bromo-3-hydroxybutanoate with structurally or functionally related compounds, focusing on physicochemical properties, reactivity, and applications.

Propyl 4-Hydroxybenzoate (Propyl Paraben)

  • Structural Differences: Unlike this compound, Propyl 4-hydroxybenzoate features an aromatic ring with a hydroxyl group and a propyl ester substituent. The absence of bromine and the aromatic system reduce its electrophilicity but enhance its stability as a preservative .
  • Applications: Propyl paraben is widely used as an antimicrobial agent in cosmetics and pharmaceuticals, whereas this compound is primarily a synthetic intermediate.
  • Reactivity: The bromine atom in this compound enables nucleophilic substitution reactions, a feature absent in Propyl 4-hydroxybenzoate .

Isoeugenol and Propyl Guaiacol

  • Functional Groups: Isoeugenol (allylbenzene derivative) and Propyl guaiacol (methoxy-substituted phenol with a propyl chain) lack ester and bromine functionalities. Their reactivity is dominated by phenolic -OH and allyl groups, contrasting with the ester hydrolysis and bromine-mediated pathways of this compound .
  • Purity and Synthesis: NMR studies on these compounds reveal purity challenges (e.g., 71.5% for isoeugenol due to monomeric impurities), highlighting the need for advanced purification techniques when synthesizing this compound .

Pyridalyl (Halogenated Ether)

  • Structural Complexity: Pyridalyl (2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether) shares halogen substituents but differs in backbone structure. Its molecular weight (491.12 g/mol) exceeds that of this compound (~239.07 g/mol), impacting bioavailability and synthetic scalability .
  • Physicochemical Properties: Pyridalyl’s log P (octanol-water partition coefficient) is higher due to multiple halogen atoms, suggesting that this compound may exhibit better aqueous solubility .

Thiirane-Functional Spherosilics

  • Polymer Applications: Octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane, a spherosilic-based polymer, shares a propyl chain but incorporates thiirane (episulfide) rings for crosslinking. This compound’s bromine could similarly serve as a leaving group in polymer functionalization, though its thermal stability may be lower .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Key Functional Groups log P (Predicted) Primary Applications
This compound 239.07 Ester, -OH, -Br ~1.2 Synthetic intermediate
Propyl 4-hydroxybenzoate 180.20 Aromatic ester, -OH ~2.8 Preservative, antimicrobial
Pyridalyl 491.12 Halogenated ether, -CF₃ ~4.5 Insecticide
Isoeugenol 164.20 Allylbenzene, -OCH₃ ~2.3 Flavoring agent

Table 2: Reactivity Comparison

Compound Key Reactivity Synthetic Challenges
This compound Nucleophilic substitution (Br), ester hydrolysis, hydroxyl oxidation Steric hindrance at C3, bromine stability
Propyl guaiacol Electrophilic aromatic substitution, demethylation Phenolic -OH sensitivity to oxidation
Thiirane spherosilics Ring-opening polymerization (thiirane), siloxane crosslinking Moisture sensitivity during synthesis

Research Findings and Gaps

  • Synthetic Efficiency: this compound’s synthesis likely requires bromination of 3-hydroxybutanoate precursors, analogous to methods for halogenated scaffolds in and . However, competing side reactions (e.g., over-bromination) must be controlled .
  • Biological Relevance : Brominated esters are understudied compared to chlorinated analogs like Pyridalyl, suggesting opportunities in antimicrobial or anticancer research .

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